(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide
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Overview
Description
Thiazole derivatives, such as the one you mentioned, are a class of organic compounds that contain a ring made up of one nitrogen atom, one sulfur atom, and three carbon atoms . They are known for their diverse biological activities and are used in medicinal chemistry .
Synthesis Analysis
Thiazole derivatives can be synthesized through various methods. One common method involves the 1,3-dipolar cycloaddition of a precursor with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms . The exact structure would depend on the specific substituents attached to the ring.Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, depending on the substituents present on the ring. For example, they can participate in 1,3-dipolar cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely depending on their specific structure. For example, solvent effects can influence properties such as hydrogen bonding and proton transfer .Scientific Research Applications
Pharmacological Properties and Synthesis
(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide and its derivatives demonstrate significant pharmacological properties. In one study, benzyl derivatives of diphenylacetic acid, closely related to the compound , showcased antispasmodic activity similar to atropine when administered orally. These derivatives also displayed an absence of cardiovascular or respiratory effects intravenously, indicating potential for medical applications (Johnsen et al., 1962).
Anti-inflammatory Properties
Thiazolyl/oxazolyl formazanyl indoles, closely related to the target compound, have shown significant anti-inflammatory activities. One specific compound was found to be highly potent, offering a higher percentage of inhibition of oedema, lower ulcerogenic liability, and acute toxicity than phenyl butazone, a reference drug (Singh et al., 2008).
Glucokinase Activators
N-thiazole substituted arylacetamides have been designed and evaluated for their potential as glucokinase activators for treating type 2 diabetes. The study revealed promising results, indicating significant glucose uptake and glycogen synthesis in rat primary cultured hepatocytes. This suggests potential therapeutic roles in managing diabetes (Li et al., 2010).
CNS Activity
Thiazoles, a core structural element of the compound in focus, have been widely used to develop CNS active agents. Extensive research has revealed thiazole derivatives as promising candidates for various CNS targets, indicating potential therapeutic roles in managing CNS disorders (Agarwal et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2,2-diphenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2OS/c1-28-22-17-16-18-10-8-9-15-21(18)24(22)30-26(28)27-25(29)23(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-17,23H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBVHOMLONPDDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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